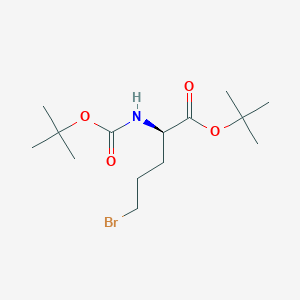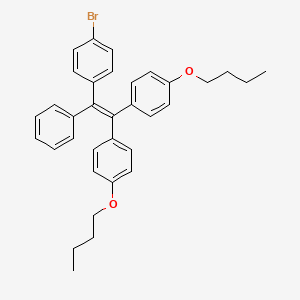
4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene) is a complex organic compound with the molecular formula C28H22Br2O2. This compound is characterized by the presence of bromophenyl and phenylethene groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenyl and phenylethene derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromophenyl groups, leading to the formation of new derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydrocarbon derivatives.
Applications De Recherche Scientifique
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene) involves its interaction with molecular targets and pathways within biological systems. The bromophenyl and phenylethene groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dibromobiphenyl: A compound with similar bromophenyl groups but lacking the phenylethene and butoxybenzene components.
4,4’-Dibromobenzil: Another related compound with bromophenyl groups and a different core structure.
Uniqueness
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(butoxybenzene) is unique due to its combination of bromophenyl, phenylethene, and butoxybenzene groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C34H35BrO2 |
|---|---|
Poids moléculaire |
555.5 g/mol |
Nom IUPAC |
1-[2,2-bis(4-butoxyphenyl)-1-phenylethenyl]-4-bromobenzene |
InChI |
InChI=1S/C34H35BrO2/c1-3-5-24-36-31-20-14-28(15-21-31)34(29-16-22-32(23-17-29)37-25-6-4-2)33(26-10-8-7-9-11-26)27-12-18-30(35)19-13-27/h7-23H,3-6,24-25H2,1-2H3 |
Clé InChI |
WXTCXDWDBVRCNI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


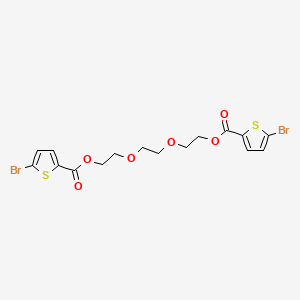
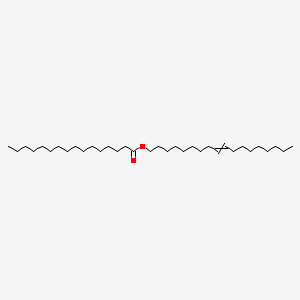
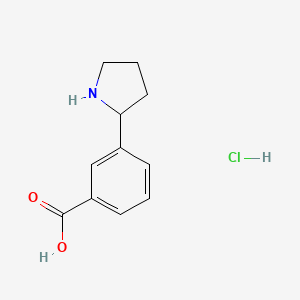
![N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12509696.png)
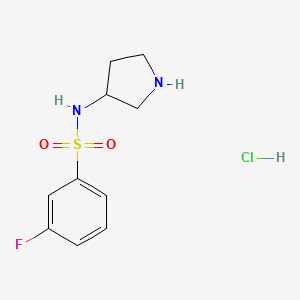
![2-{[(Benzyloxy)carbonyl]amino}-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12509717.png)

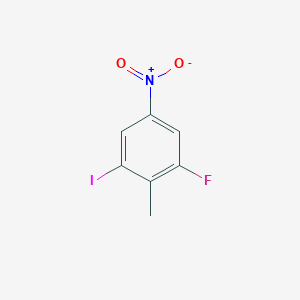
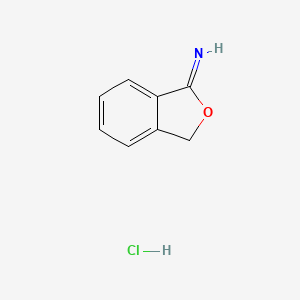

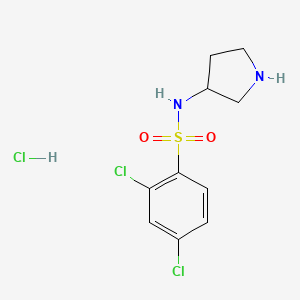
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)

